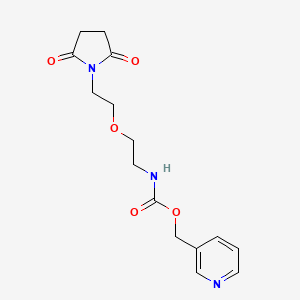

![molecular formula C16H13NO4 B2839925 methyl 2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate CAS No. 338417-40-6](/img/structure/B2839925.png)

methyl 2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

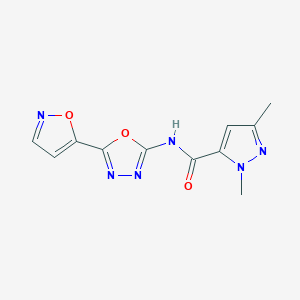

Methyl 2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate is a chemical compound with the molecular formula C16H13NO4 . It is a yellow solid .

Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques. For instance, IR spectroscopy can provide information about the functional groups present in the molecule . NMR spectroscopy, both 1H and 13C, can provide detailed information about the hydrogen and carbon atoms in the molecule, including their environment and how they are connected .Physical and Chemical Properties Analysis

This compound is a yellow solid with a melting point of 230–232 °C . Its IR spectrum shows peaks at 3394, 2970, 1679, 1602, 1519, 1436, 1371, 1293, 1231, 1105, 922, 794, 749 cm^-1 , which correspond to various functional groups in the molecule.Applications De Recherche Scientifique

Organic Synthesis and Catalysis

Research demonstrates the utility of related chromeno[2,3-b]pyridine derivatives in organic synthesis, showcasing their versatility in the construction of complex molecular frameworks. For instance, Pentafluorophenylammonium triflate (PFPAT) catalyzes the synthesis of chromeno[2,3-d]pyrimidinone derivatives from related starting materials, highlighting the potential of such compounds in facilitating efficient, green chemical reactions (Ghashang, Mansoor, & Aswin, 2013). Similarly, the phosphine-catalyzed [4 + 2] annulation to produce highly functionalized tetrahydropyridines from ethyl 2-methyl-2,3-butadienoate emphasizes the role of such compounds in regioselective synthesis processes (Zhu, Lan, & Kwon, 2003).

Pharmacological Applications

While explicitly excluding information on drug use, dosage, and side effects, it's noteworthy that research into chromeno[2,3-b]pyridine derivatives often explores their pharmacological potential. For example, novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives have been synthesized, with some expected to possess antihypertensive activity, suggesting the broad therapeutic implications of these compounds (Kumar & Mashelker, 2006).

Material Science and Optoelectronics

In the realm of materials science, derivatives of methyl 2-ethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate have been explored for their photoelectrical properties, underscoring their relevance in optoelectronic applications. The synthesis and characterization of such derivatives for use in optoelectronic devices have been reported, demonstrating their potential in the development of new materials with specific electronic and optical properties (Farag, Ibrahim, El-Gohary, & Roushdy, 2016).

Orientations Futures

The future directions for research on this compound could include further exploration of its potential biological activities, given the reported activities of structurally similar compounds . Additionally, research could focus on optimizing its synthesis and exploring its reactivity in various chemical reactions.

Propriétés

IUPAC Name |

methyl 2-ethyl-5-oxochromeno[2,3-b]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4/c1-3-12-10(16(19)20-2)8-11-14(18)9-6-4-5-7-13(9)21-15(11)17-12/h4-8H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COTUCACLEXLQMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C2C(=O)C3=CC=CC=C3OC2=N1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601331341 |

Source

|

| Record name | methyl 2-ethyl-5-oxochromeno[2,3-b]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601331341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666745 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

338417-40-6 |

Source

|

| Record name | methyl 2-ethyl-5-oxochromeno[2,3-b]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601331341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

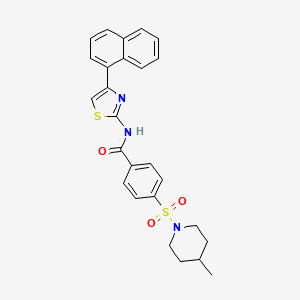

![Ethyl 6-methyl-4-[5-(2-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2839845.png)

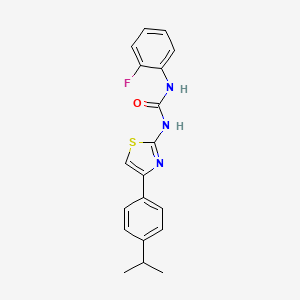

![N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cinnamamide](/img/structure/B2839846.png)

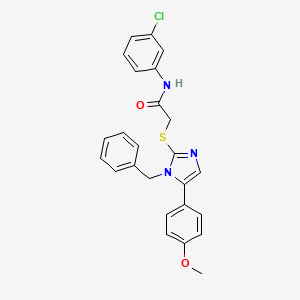

![N-[1-(4-methoxybenzyl)-2,5,6-trimethyl-1H-1,3-benzimidazol-4-yl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2839848.png)

![5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2839856.png)

![N-(4-fluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2839857.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)